molecular formula C11H16BrN3O B5851726 1-AZEPANYL(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE

1-AZEPANYL(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE

Cat. No.: B5851726
M. Wt: 286.17 g/mol
InChI Key: BBGXJFKLHRTCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azepanyl(4-bromo-1-methyl-1H-pyrazol-3-yl)methanone is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a unique structure with a pyrazole ring substituted with a bromo and a methyl group, and an azepane moiety attached to the methanone group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-azepanyl(4-bromo-1-methyl-1H-pyrazol-3-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Azepanyl(4-bromo-1-methyl-1H-pyrazol-3-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

1-Azepanyl(4-bromo-1-methyl-1H-pyrazol-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-azepanyl(4-bromo-1-methyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Azepanyl(4-bromo-1-methyl-1H-pyrazol-3-yl)methanone is unique due to the presence of the azepane moiety, which imparts additional steric and electronic properties. This makes it a valuable compound for the synthesis of novel heterocyclic systems and for exploring new biological activities .

Properties

IUPAC Name

azepan-1-yl-(4-bromo-1-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O/c1-14-8-9(12)10(13-14)11(16)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGXJFKLHRTCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCCCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821369
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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